4-[4-(3,4-Dimethoxyphenyl)-3-(trifluoromethyl)-1,2-oxazol-5-yl]benzene-1,3-diol
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Overview
Description
4-[4-(3,4-Dimethoxyphenyl)-3-(trifluoromethyl)-1,2-oxazol-5-yl]benzene-1,3-diol is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group, an oxazole ring, and a benzene ring substituted with hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(3,4-Dimethoxyphenyl)-3-(trifluoromethyl)-1,2-oxazol-5-yl]benzene-1,3-diol typically involves multiple steps, starting with the preparation of the oxazole ring One common method involves the cyclization of an appropriate precursor under acidic or basic conditions The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates. Purification steps such as recrystallization or chromatography are essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[4-(3,4-Dimethoxyphenyl)-3-(trifluoromethyl)-1,2-oxazol-5-yl]benzene-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The oxazole ring can be reduced under specific conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Reduction: Reduced oxazole derivatives with altered electronic properties.
Substitution: Functionalized derivatives with diverse applications.
Scientific Research Applications
4-[4-(3,4-Dimethoxyphenyl)-3-(trifluoromethyl)-1,2-oxazol-5-yl]benzene-1,3-diol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-[4-(3,4-Dimethoxyphenyl)-3-(trifluoromethyl)-1,2-oxazol-5-yl]benzene-1,3-diol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The oxazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The hydroxyl groups can form hydrogen bonds with biological molecules, stabilizing the compound’s binding to its targets.
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium chloride: A compound with antimicrobial properties.
Domiphen bromide: Another antimicrobial agent with a similar structure.
Uniqueness
4-[4-(3,4-Dimethoxyphenyl)-3-(trifluoromethyl)-1,2-oxazol-5-yl]benzene-1,3-diol is unique due to its combination of a trifluoromethyl group, an oxazole ring, and hydroxyl-substituted benzene ring, which imparts distinct chemical and biological properties not found in other similar compounds .
Properties
IUPAC Name |
4-[4-(3,4-dimethoxyphenyl)-3-(trifluoromethyl)-1,2-oxazol-5-yl]benzene-1,3-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3NO5/c1-25-13-6-3-9(7-14(13)26-2)15-16(27-22-17(15)18(19,20)21)11-5-4-10(23)8-12(11)24/h3-8,23-24H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSAKNFUIROKUDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(ON=C2C(F)(F)F)C3=C(C=C(C=C3)O)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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